molecular formula C21H18N4OS B2531182 N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1286714-18-8

N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2531182
CAS No.: 1286714-18-8
M. Wt: 374.46
InChI Key: ANPISYIDEKJAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyridin-2-ylmethyl group: This step often involves nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced to the benzo[c][1,2,5]thiadiazole core.

    Introduction of the phenethyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to attach the phenethyl group to the core structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications such as photocatalysis and organic electronics .

Properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-21(17-9-10-19-20(14-17)24-27-23-19)25(15-18-8-4-5-12-22-18)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPISYIDEKJAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.